molecular formula C9H10BrN B053068 5-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 114744-50-2

5-Bromo-1,2,3,4-tetrahydroquinoline

Cat. No. B053068
M. Wt: 212.09 g/mol
InChI Key: WTZQIKXLRRDMCP-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroquinoline is a brominated heterocyclic compound that is part of the tetrahydroisoquinoline family. This compound and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromine atom on the tetrahydroquinoline scaffold makes these compounds versatile for further chemical transformations .

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines has been explored through different methodologies. A copper-catalyzed aerobic cyclization protocol has been developed to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are closely related to 5-bromo-1,2,3,4-tetrahydroquinoline. This method utilizes tetrahydroisoquinolines with bromoketones and electron-deficient alkenes, employing air as the terminal oxidant . Additionally, brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, indicating the existence of these compounds in nature and their potential for bioactivity . Furthermore, reductive amination of Schiff's bases has been used as a convenient synthesis route for brominated tetrahydroisoquinolines, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines has been elucidated using various spectroscopic and chemical methods, including high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) data . The crystal and molecular structure of a derivative containing the 1H,3H,5H-oxazolo[3,4-a]quinoline system has been examined, providing insights into the conformation and arrangement of these molecules in the solid state .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, the bromo derivatives of tetrahydroisoquinolines have been used to react with aliphatic cyclic amines to produce amino derivatives, showcasing their utility in synthesizing compounds with potential bronchodilator activity . The formation of bromonium ylides has also been proposed as a key intermediate in the synthesis of functionalized dihydroisoquinolines, indicating the reactivity of these compounds towards nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1,2,3,4-tetrahydroquinoline and its derivatives are influenced by the bromine substituent, which can affect their reactivity and interaction with biological targets. The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions, making these compounds suitable for further functionalization. The solubility, melting point, and stability of these compounds can vary depending on the nature and position of the substituents on the tetrahydroquinoline core .

Scientific Research Applications

  • Antioxidant and Corrosion Inhibitor

    • Application : 1,2,3,4-Tetrahydroquinoline, a related compound, is used as an antioxidant and corrosion inhibitor .
  • Component in Dyes

    • Application : 1,2,3,4-Tetrahydroquinoline is also an active component in various dyes .
  • Drug Design

    • Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Radiosensitizers

    • Application : Electron-Induced Decomposition of 5-Bromo-4 .
    • Method : An electron is resonantly captured at a particular electron energy, leading to the formation of a transient negative ion (TNI). The TNI is usually unstable in terms of electron detachment or dissociation .

Safety And Hazards

The safety information for 5-Bromo-1,2,3,4-tetrahydroquinoline includes several hazard statements such as H302, H315, H319, H332, H335, and precautionary statements like P261, P280, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Tetrahydroquinolines, including 5-Bromo-1,2,3,4-tetrahydroquinoline, are an important class of compounds in medicinal chemistry due to their diverse biological activities. They have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of novel synthetic strategies and further exploration of their biological potential .

properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZQIKXLRRDMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551500
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4-tetrahydroquinoline

CAS RN

114744-50-2
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Miaomiao, H Bo, M Haojie, Z Liang… - Chinese Journal of …, 2021 - sioc-journal.cn
A ligand-and base-free method for the catalytic synthesis of bioactive 1, 2, 3, 4-tetrahydroquinolines via the homogeneous iridium-catalyzed hydrogenation of quinolines and related N-…
Number of citations: 1 sioc-journal.cn
K Kolmakov, VN Belov, CA Wurm, B Harke… - 2010 - Wiley Online Library
Biological microscopy favors photostable fluorescent markers with large fluorescence quantum yields, low dark triplet state population, good biocompatibility and absorption and …
S Sakami, K Kawai, M Maeda, T Aoki, H Fujii… - Bioorganic & medicinal …, 2008 - Elsevier
We have previously reported on antitussive effect of (5R,9R,13S,14S)-17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5′,6′-dihydro-3-methoxy-4′H-pyrrolo[3,2,1-ij]quinolino[2′,1′:…
Number of citations: 27 www.sciencedirect.com
I Hermecz - Advances in Heterocyclic Chemistry, 2011 - Elsevier
Publisher Summary This chapter covers bi- and tricyclic ring systems, highlighting recent development in the chemistry of bicyclic 6–6 systems containing one bridgehead nitrogen atom …
Number of citations: 9 www.sciencedirect.com
C Wang, J Qiao, X Liu, H Song, Z Sun… - The Journal of Organic …, 2018 - ACS Publications
A visible-light-induced decarboxylation coupling/intramolecular cyclization is reported. The one-pot synthesis system provides mild, efficient, and atom economical access to the …
Number of citations: 35 pubs.acs.org
张苗苗, 韩波, 马豪杰, 赵亮, 王记江, 张玉琦 - 有机化学, 2021 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: bhan@yau.edu.cn; yqzhang@yau.edu.cn Received October 29, 2021; …
Number of citations: 2 sioc-journal.cn

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